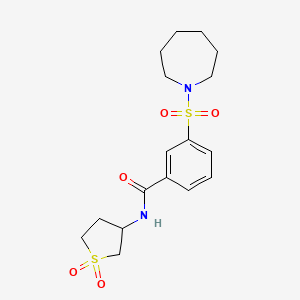

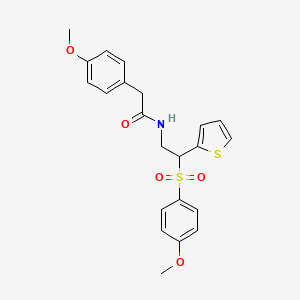

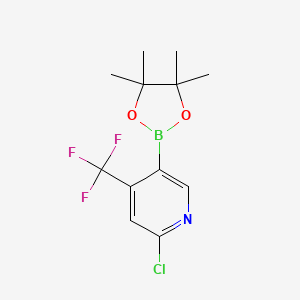

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has been of interest to scientists due to its potential use as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Wissenschaftliche Forschungsanwendungen

Functionalized Azetidines and Azepanes Synthesis

Functionalized azetidines, azepanes, and other heterocycles can be synthesized through ring-expansion reactions of epoxy amides and enamides. These reactions involve transition metal-free conditions and can produce a variety of structurally diverse molecules. For example, N-oxiranylmethyl benzenesulfonamide can lead to the formation of diazocanes, which are isomeric and can be characterized by X-ray crystallography (Suraj & Swamy, 2022).

Synthesis of Azepinones and Furan-fused Molecules

Rh(III)-catalyzed C–H activation/cycloaddition processes can be used to synthesize azepinones and furan-fused molecules, which have implications in drug development due to their structural relevance to bioactive compounds. These processes feature mild conditions, high efficiency, and the absence of external oxidants, indicating their potential for green chemistry applications (Cui, Zhang, & Wu, 2013).

Pyrroles and Benzo[c]azepines Synthesis

The synthesis of pyrroles and benzo[c]azepines through thermal conversion of dialkylamino allenes represents another area of research interest. These transformations suggest the presence of conjugated azomethine ylide intermediates, highlighting a novel approach for synthesizing these heterocycles, which are crucial in medicinal chemistry (Reisser & Maas, 2004).

Azepanium Ionic Liquids

Azepane derivatives have been utilized to create a new family of room temperature ionic liquids. These compounds offer potential environmental benefits by mitigating disposal issues associated with azepane production. Their unique properties, such as low viscosity and high conductivity, make them promising alternatives for applications in green chemistry and as electrolytes in various industrial processes (Belhocine et al., 2011).

Catalyst-Free Synthesis of Heterocyclic Compounds

Catalyst-free synthesis of benzodiazepine derivatives, showcasing an alternative and efficient method for constructing these compounds, is notable for its simplicity, high yield, and lack of need for catalysts or activation. This approach opens up new pathways for synthesizing pharmaceutically relevant molecules (Shaabani et al., 2009).

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S2/c20-17(18-15-8-11-25(21,22)13-15)14-6-5-7-16(12-14)26(23,24)19-9-3-1-2-4-10-19/h5-7,12,15H,1-4,8-11,13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNCPLVDQAHMCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)

![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)

![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)